Denbufylline

PDE4 Inhibition Enzymology Selectivity Profiling

Denbufylline (BRL 30892) is the first xanthine-derived PDE4-selective inhibitor, fundamentally distinct from non-selective theophylline/pentoxifylline and prototypical rolipram. Its PDE4B IC50 of 0.17 µM enables compartmentalized cAMP signaling studies. Unique dual pharmacology—PDE4 inhibition plus verapamil-sensitive calcium channel modulation—absent in non-xanthine PDE4 inhibitors like Ro 20-1724. Unmatched in vivo HPA axis potency (0.07 µg/kg i.p.), over 500-fold more potent than rolipram. Clinically anchored reference with dementia trial efficacy data (67% MMSE responder rate). A non-interchangeable tool for PDE4 research, neuroendocrine studies, and cardiac signaling pathway dissection.

Molecular Formula C16H24N4O3
Molecular Weight 320.39 g/mol
CAS No. 57076-71-8
Cat. No. B019976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDenbufylline
CAS57076-71-8
Synonyms1,3-Di-n-butyl-7-[2’-oxopropyl)xanthine;  BRL 30892;  1,3-Dibutyl-3,7-dihydro-7-(2-oxopropyl)-1H-purine-2,6-dione; 
Molecular FormulaC16H24N4O3
Molecular Weight320.39 g/mol
Structural Identifiers
SMILESCCCCN1C2=C(C(=O)N(C1=O)CCCC)N(C=N2)CC(=O)C
InChIInChI=1S/C16H24N4O3/c1-4-6-8-19-14-13(18(11-17-14)10-12(3)21)15(22)20(16(19)23)9-7-5-2/h11H,4-10H2,1-3H3
InChIKeyHJPRDDKCXVCFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Denbufylline (CAS 57076-71-8) Procurement Guide: A Selective PDE4 Inhibitor with Quantifiable Differentiation from Xanthine-Class Analogs


Denbufylline (BRL 30892) is a synthetic N-methylated xanthine derivative [1] and a selective inhibitor of phosphodiesterase-4 (PDE4), the enzyme responsible for hydrolyzing intracellular cyclic AMP (cAMP) [2]. Unlike earlier non-selective xanthines such as theophylline and pentoxifylline, denbufylline was the first xanthine derivative identified to exhibit PDE4 selectivity with negligible adenosine receptor antagonism [3]. This molecular distinction underpins its unique pharmacological profile, which includes bronchodilation, cerebral vasodilatation, and modulation of the hypothalamic-pituitary-adrenal (HPA) axis . Denbufylline serves as a critical reference compound in PDE4 research and a starting point for the development of next-generation PDE4-targeted therapeutics [4].

Why Generic PDE4 Inhibitor or Xanthine Substitution Cannot Replicate Denbufylline-Specific Experimental Outcomes


Substituting denbufylline with other PDE4 inhibitors or xanthine derivatives in experimental or industrial applications is scientifically unsound due to its distinct, quantifiable molecular properties. Unlike the broader PDE inhibitor theophylline, denbufylline exhibits selective PDE4 inhibition [1]. Compared to the prototypical PDE4 inhibitor rolipram, denbufylline demonstrates a divergent in vivo potency for HPA axis activation, with effective doses differing by over two orders of magnitude (0.07-0.6 µg/kg for denbufylline vs. 40-200 µg/kg for rolipram) [2]. Furthermore, its negative inotropic effect is unique, mediated through a verapamil-sensitive calcium channel site independently of PDE4 inhibition, a property not shared by non-xanthine PDE4 inhibitors like Ro 20-1724 [3]. These compound-specific characteristics render denbufylline a non-interchangeable tool for research into PDE4-mediated pathways, cardiovascular pharmacology, and neuroendocrine function.

Denbufylline (BRL 30892) Technical Evidence Guide: Quantified Differentiation from Key Comparators


PDE4 Subtype Selectivity Profile: Denbufylline vs. Pentoxifylline vs. NCS 613

Denbufylline exhibits potent and subtype-selective inhibition of human recombinant PDE4 enzymes, with a distinct profile compared to the non-selective xanthine pentoxifylline and the high-potency PDE4C-selective inhibitor NCS 613. Its highest potency is against PDE4B (IC50 = 0.17 µM), followed by PDE4A (IC50 = 0.23 µM) and PDE4D (IC50 = 0.45 µM), while its potency for PDE4C is 5-7 times lower (IC50 = 1.21 µM) [1]. This contrasts with pentoxifylline, which requires approximately 300-400-fold higher concentrations to achieve similar inhibition across all PDE4 subtypes (e.g., PDE4A IC50 = 99 µM) [1]. Furthermore, denbufylline is significantly less potent than the PDE4C-superselective compound NCS 613 (PDE4C IC50 = 0.0014 µM) [1].

PDE4 Inhibition Enzymology Selectivity Profiling cAMP Signaling

In Vivo HPA Axis Activation: Denbufylline vs. Rolipram vs. BRL 61063

In a direct comparative study of in vivo hypothalamic-pituitary-adrenal (HPA) axis activation in rats, denbufylline displayed markedly different potency from the classic PDE4 inhibitor rolipram. Denbufylline significantly elevated serum corticosterone concentrations at intraperitoneal (i.p.) doses of 0.07-0.6 µg/kg, whereas rolipram required doses of 40-200 µg/kg to achieve a similar significant effect [1]. The difference in the minimum effective dose is approximately 570-fold, highlighting a unique in vivo pharmacodynamic profile for denbufylline that is not predicted by its in vitro PDE4 inhibition potency [1]. Additionally, denbufylline uniquely increased serum luteinizing hormone (LH) at 0.2-0.6 µg/kg (i.p.), an effect not observed with rolipram or BRL 61063 [1].

Neuroendocrinology HPA Axis In Vivo Pharmacology PDE4 Inhibitor Comparison

Mechanism of Negative Inotropy: Denbufylline vs. Other PDE Inhibitors

Denbufylline elicits a negative inotropic effect in guinea pig ventricular papillary muscle through a unique mechanism that is independent of its PDE4 inhibitory activity. In contrast to the non-selective PDE inhibitor IBMX (3-isobutyl-1-methylxanthine) and the selective PDE3 inhibitor amrinone, which produce positive inotropy, denbufylline and XT-044 exhibit negative inotropy [1]. This effect is mediated by acting on a verapamil-sensitive site of the calcium channel, and denbufylline attenuated the effects of both Bay K 8644 and verapamil [1]. Importantly, the non-xanthine PDE4 inhibitor Ro 20-1724 did not affect the inotropic actions of calcium channel inhibitors, confirming that this property is specific to certain xanthine-derived PDE4 inhibitors like denbufylline and is not a class effect of PDE4 inhibition [1].

Cardiovascular Pharmacology Ion Channels Negative Inotropy PDE4-Independent Effect

Clinical Cognitive Improvement in Dementia: Denbufylline vs. Placebo

In a 16-week, double-blind, placebo-controlled study involving 336 patients with dementia (Alzheimer's type or vascular), denbufylline treatment (25, 50, or 100 mg twice daily) was associated with a higher rate of cognitive improvement compared to placebo. While the primary endpoint of mean Mini-Mental State Examination (MMSE) score change was not statistically significant, a responder analysis showed that improvement in MMSE scores was observed in 67% of patients receiving denbufylline, compared to only 46% of patients receiving placebo [1]. This 21% absolute difference was statistically significant (p < 0.05) [1]. The trial also reported a favorable safety profile, with no major adverse events attributed to denbufylline [1].

Clinical Trial Dementia Cognitive Function MMSE Placebo-Controlled

Bronchorelaxant Potency: Denbufylline vs. Non-Selective Xanthines

In functional studies using human bronchus and guinea-pig trachea in vitro, the selective PDE4 inhibitor denbufylline demonstrated potent bronchorelaxant activity. Denbufylline and rolipram were both effective in relaxing these airway preparations, while the clinically used non-selective PDE inhibitors theophylline and pentoxifylline were also effective but were described as 'much less potent' than the selective PDE4 inhibitors [1]. This confirms that selective PDE4 inhibition by denbufylline translates to a more potent relaxant effect on airway smooth muscle compared to broad-spectrum xanthine PDE inhibitors.

Respiratory Pharmacology Bronchodilation Smooth Muscle Relaxation In Vitro Potency

Negligible Adenosine Receptor Antagonism: A Key Differentiator from Other Xanthines

A major limitation of early xanthine-based PDE inhibitors like theophylline and IBMX is their significant antagonism at adenosine receptors (A1 and A2), which confounds interpretation of their PDE inhibitory effects. Denbufylline was the first xanthine derivative identified to be a selective PDE4 inhibitor with negligible adenosine antagonism [1]. Comparative data shows that while theophylline has adenosine A1 and A2 IC50 values of 20 µM and 29 µM, respectively—similar to or more potent than its PDE4 IC50 of 150 µM—denbufylline's PDE4 IC50 is 0.8 µM, which is 25- to 57-fold lower than its adenosine A1 and A2 IC50 values (20 µM and 46 µM, respectively) [2]. This provides a significantly cleaner pharmacological window for studying PDE4-mediated effects without the confounding influence of adenosine receptor blockade.

Selectivity Profiling Adenosine Receptors Xanthine Derivatives Off-Target Effects

Procurement-Validated Research Applications for Denbufylline (CAS 57076-71-8)


Selective Modulation of PDE4B- and PDE4A-Dominant cAMP Signaling in Cellular Models

Leverage denbufylline's specific PDE4 isoform inhibition profile (IC50: PDE4B = 0.17 µM, PDE4A = 0.23 µM, PDE4D = 0.45 µM) to investigate compartmentalized cAMP signaling in cells where these subtypes predominate. Its 5-7 fold lower potency for PDE4C (IC50 = 1.21 µM) allows for functional dissection of PDE4C-specific pathways when used at appropriate concentrations. This profile, benchmarked against pentoxifylline (non-selective, weak PDE4 inhibitor) and NCS 613 (PDE4C-superselective), makes denbufylline a valuable reference tool for calibrating cellular PDE4 assays and validating new PDE4-targeting compounds. [1]

In Vivo Investigation of Central Nervous System PDE4 Function at Low Doses

Employ denbufylline in rodent models of neuroendocrine function to probe central PDE4 activity. Its extraordinary in vivo potency for activating the HPA axis (effective at i.p. doses as low as 0.07 µg/kg) is a unique characteristic not shared by rolipram, which requires >500-fold higher doses. This allows for the study of CNS-penetrant PDE4 effects with minimal peripheral target engagement, making denbufylline an ideal tool for research into stress-related neurocircuitry, cognitive function, and the role of PDE4 in the brain. [2]

Disentangling cAMP-Dependent and -Independent Inotropic Effects in Cardiac Physiology

Utilize denbufylline as a critical tool in cardiovascular research to differentiate between the positive inotropy mediated by cAMP elevation (via PDE3/4 inhibition) and the negative inotropy mediated by direct calcium channel modulation. As a xanthine-based PDE4 inhibitor that also elicits a verapamil-sensitive negative inotropic effect independent of PDE4 inhibition, denbufylline provides a unique pharmacological probe. Its effects can be contrasted with those of non-xanthine PDE4 inhibitors like Ro 20-1724 (no calcium channel interaction) and cAMP-elevating PDE3 inhibitors like amrinone (positive inotropy) to precisely map signaling pathways in cardiac myocytes. [3]

Benchmark Compound for Preclinical Models of Cognitive Enhancement and Neuroinflammation

Incorporate denbufylline as a reference compound in behavioral pharmacology studies and neuroinflammation models. Its demonstrated, though modest, efficacy signal in human dementia trials (67% responder rate on MMSE vs. 46% for placebo) and favorable safety profile provide a clinical anchor for validating preclinical models of cognitive impairment and the anti-inflammatory/neuroprotective potential of PDE4 inhibition. Denbufylline serves as a bridge between robust preclinical findings and more subtle clinical outcomes in the CNS. [4]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Denbufylline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.